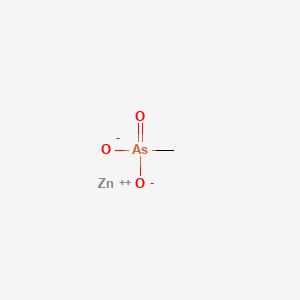![molecular formula C15H11FN2O4S B14120112 N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea is a synthetic organic compound that features both ethynyl and fluorosulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with a phenol derivative.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group could yield aldehydes or ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique functional groups.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorosulfonyl groups could play a role in these interactions by forming covalent bonds or participating in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethynylphenyl)-N’-[4-[(methylsulfonyl)oxy]phenyl]-Urea: Similar structure but with a methylsulfonyl group instead of a fluorosulfonyl group.
N-(4-ethynylphenyl)-N’-[4-[(chlorosulfonyl)oxy]phenyl]-Urea: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Uniqueness
N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea is unique due to the presence of the fluorosulfonyl group, which can impart different chemical reactivity and biological activity compared to similar compounds with other sulfonyl groups.
Properties
Molecular Formula |
C15H11FN2O4S |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-ethynyl-4-[(4-fluorosulfonyloxyphenyl)carbamoylamino]benzene |
InChI |
InChI=1S/C15H11FN2O4S/c1-2-11-3-5-12(6-4-11)17-15(19)18-13-7-9-14(10-8-13)22-23(16,20)21/h1,3-10H,(H2,17,18,19) |
InChI Key |
CSICNMZLLBJCHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)



